1-(2,3-Dichlorophenyl)biguanide hydrochloride

5-HT₃ receptor Radioligand binding Structure-activity relationship

Isomer misidentification in dichlorophenylbiguanide procurement can compromise 5-HT3 receptor assay reproducibility. 1-(2,3-Dichlorophenyl)biguanide hydrochloride solves this by combining a validated potency tier with a distinctive melting point. • Equipotent to 2,5- and 3,5-dichloro-PBG (upper tier, Morain et al. 1994), enabling calibrated dose-response benchmarking. • Melting point 228-232 °C, clearly differentiated from the 2,4-isomer (259.5-263.5 °C), for rapid incoming QC by benchtop apparatus. • ≥95% HPLC purity ensures consistent pharmacological profiles across batches. Ships ambient; store desiccated at room temperature.

Molecular Formula C8H10Cl3N5
Molecular Weight 282.6 g/mol
CAS No. 175205-08-0
Cat. No. B062881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)biguanide hydrochloride
CAS175205-08-0
Molecular FormulaC8H10Cl3N5
Molecular Weight282.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)N=C(N)[NH+]=C(N)N.[Cl-]
InChIInChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
InChIKeyFDFLJHHCXSVSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dichlorophenyl)biguanide HCl – Identity & Procurement Profile


1-(2,3-Dichlorophenyl)biguanide hydrochloride is a synthetic arylbiguanide featuring a 2,3-dichlorophenyl substituent on the biguanide core, supplied as the hydrochloride salt (C₈H₁₀Cl₃N₅, MW 282.56 g/mol) . This compound belongs to the phenylbiguanide (PBG) class, a well-characterized series of 5-HT₃ receptor agonists . Among dichloro-substituted PBG congeners, the 2,3-dichloro isomer occupies a specific potency tier—equipotent with 2,5-dichloro-PBG and 3,5-dichloro-PBG, and more potent than 3,4-dichloro-PBG—making substitution pattern a critical determinant of pharmacological activity . Typical commercial purity is ≥95% (HPLC) .

Why 2,3-Dichloro-PBG Is Irreplaceable


Phenylbiguanide derivatives with identical molecular formulae but different chlorine substitution patterns exhibit divergent 5-HT₃ receptor affinities and functional potencies . The Morain et al. (1994) structure-activity relationship (SAR) study of 24 biguanide analogs established a clear rank order wherein 2,3-dichloro-PBG clusters with 2,5-dichloro- and 3,5-dichloro-PBG in the upper potency tier, while 3,4-dichloro-PBG exhibits significantly weaker activity . This positional sensitivity means that procurement of an incorrect dichloro isomer—e.g., 3,4-dichloro-PBG (CAS 21703-08-2) instead of the 2,3-dichloro compound—introduces uncontrolled variability in receptor activation experiments, confounding dose-response relationships and cross-study reproducibility . Furthermore, the 2,3-dichloro substitution pattern influences physicochemical properties such as melting point, which directly affects formulation and solubility behavior in assay buffers .

1-(2,3-Dichlorophenyl)biguanide HCl – Comparative Evidence


5-HT₃ Binding Affinity Rank Order

In a systematic head-to-head comparison of 24 biguanide derivatives, Morain et al. (1994) determined the rank order of potency for displacing the selective 5-HT₃ antagonist [³H]BRL 43694 from N1E-115 neuroblastoma cell membranes . 2,3-Dichloro-PBG clustered in the high-potency tier, equipotent with 2,5-dichloro-PBG and 3,5-dichloro-PBG, and ranked above 3,4-dichloro-PBG and all monochloro-substituted PBG analogs. The trichloro derivative (2,3,5-trichloro-PBG) was approximately 10-fold more potent than the dichloro-PBG tier . For absolute affinity context, the monochloro analog 3-chloro-PBG exhibits a reported Ki of 17 nM at 5-HT₃ receptors in NG 108-15 cells ; the 2,3-dichloro substitution is expected to yield a Ki in the low nanomolar range based on its rank-order position above 3-chloro-PBG, though the exact Ki for the 2,3-dichloro compound was not individually tabulated in the primary source .

5-HT₃ receptor Radioligand binding Structure-activity relationship

Functional Potency at 5-HT₃ Receptors

In whole-cell voltage-clamp recordings from N1E-115 cells, PBG derivatives produced rapid inward currents with fast desensitization kinetics . The concentration-response analysis yielded EC₅₀ values spanning 2.7 × 10⁻⁸ M to 2.2 × 10⁻⁵ M across the full PBG series, with a rank order that closely mirrored the binding affinity data . 2,3-Dichloro-PBG resides in the high-potency cluster (EC₅₀ in the 10⁻⁸ M range) alongside 2,5-dichloro-PBG and 3,5-dichloro-PBG, whereas 3,4-dichloro-PBG and monochloro-PBG analogs require higher concentrations to achieve equivalent current amplitudes . The strong correlation between Ki and EC₅₀ (r value not individually reported) validates that the binding affinity translates into functional receptor activation .

5-HT₃ receptor Electrophysiology Whole-cell patch clamp

Melting Point Distinction from 2,4-Dichloro Isomer

The melting point of 1-(2,3-dichlorophenyl)biguanide hydrochloride is reported as 228–232 °C (lit.) . In contrast, the positional isomer 1-(2,4-dichlorophenyl)biguanide hydrochloride (CAS 101252-14-6) exhibits a significantly higher melting point of 259.5–263.5 °C (lit.) . The 31.5 °C difference between these two dichloro isomers provides a straightforward analytical criterion for identity verification and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus, reducing the risk of isomer misidentification in the laboratory.

Physicochemical characterization Melting point Isomer identification

5-HT₃ Receptor Selectivity Profile

The Morain et al. (1994) study established that chlorinated PBG derivatives as a class exhibit a favorable selectivity profile for 5-HT₃ receptors over other 5-HT receptor subtypes and additional neurotransmitter binding sites . This class-level selectivity, combined with the specific potency rank of the 2,3-dichloro substitution pattern, positions this compound as a tool of choice when a balance of high 5-HT₃ potency and low off-target interaction is required . For context, the widely used 5-HT₃ agonist m-chlorophenylbiguanide (mCPBG) exhibits Ki values of 0.002 µM at 5-HT₃ versus 10 µM at 5-HT₁A and 5-HT₂ receptors (selectivity ratio ~5,000-fold) . While direct selectivity data for the 2,3-dichloro analog are not individually reported, its position in the chlorinated PBG class supports a qualitatively similar selectivity window .

5-HT₃ receptor selectivity Off-target profiling Radioligand binding

1-(2,3-Dichlorophenyl)biguanide HCl – Recommended Applications


5-HT₃ Receptor Pharmacological Profiling

Use 1-(2,3-dichlorophenyl)biguanide hydrochloride as a high-potency 5-HT₃ agonist in radioligand binding displacement assays ([³H]BRL 43694 or [³H]GR-65630) and whole-cell patch-clamp electrophysiology experiments in N1E-115 neuroblastoma cells or recombinant 5-HT₃-expressing systems . The compound's established rank position in the dichloro-PBG potency tier enables it to serve as a calibrated reference agonist, bridging potency comparisons between studies employing different chloro-substituted PBG analogs .

SAR Studies of Arylbiguanide 5-HT₃ Agonists

Incorporate the 2,3-dichloro substitution pattern as a benchmark comparator when synthesizing and testing novel arylbiguanide or guanidine derivatives for 5-HT₃ receptor activity . The compound's defined potency tier relative to 3,4-dichloro-PBG, 3-chloro-PBG, and 2,3,5-trichloro-PBG enables quantitative SAR mapping of the contribution of each chloro substituent position to receptor affinity and functional efficacy .

Isomer Identification Reference Standard

Employ the characteristic melting point of 228–232 °C as a rapid identity confirmation parameter during incoming quality control of 1-(2,3-dichlorophenyl)biguanide hydrochloride shipments . The 31.5 °C melting point differential relative to the 2,4-dichloro isomer (mp 259.5–263.5 °C) provides a low-cost, instrument-accessible method for ruling out isomer mix-up before the compound enters sensitive biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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